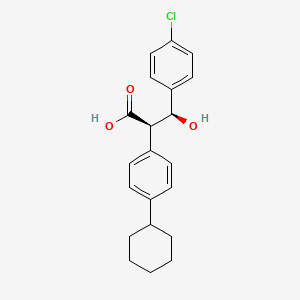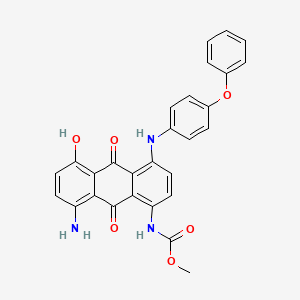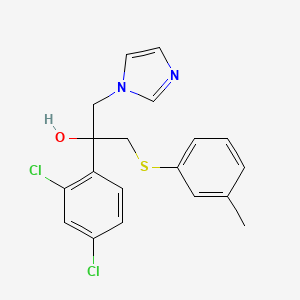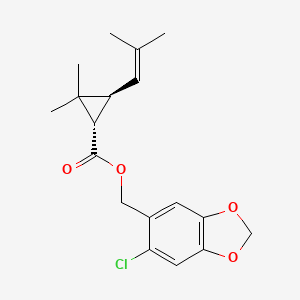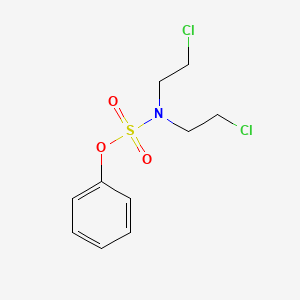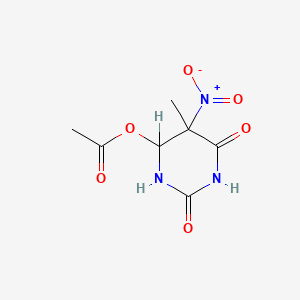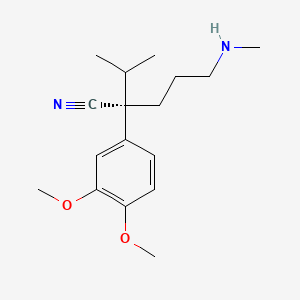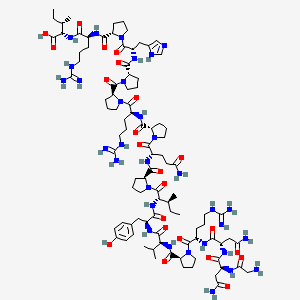
Apidaecin Ia
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apidaecin Ia is an antimicrobial peptide derived from the hemolymph of honeybees (Apis mellifera). It belongs to a family of proline-rich antimicrobial peptides known for their potent activity against Gram-negative bacteria. Unlike many traditional antibiotics, this compound operates through a unique mechanism that targets bacterial protein synthesis, making it a promising candidate for developing new antibacterial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Apidaecin Ia can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the use of protected amino acids and coupling reagents to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of this compound involves recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli. The bacteria are then cultured, and the peptide is extracted and purified from the bacterial cells .
Análisis De Reacciones Químicas
Types of Reactions
Apidaecin Ia primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents like trifluoroacetic acid (TFA). The reactions are usually carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The primary product of these reactions is the this compound peptide itself. During synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final active peptide .
Aplicaciones Científicas De Investigación
Apidaecin Ia has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Mecanismo De Acción
Apidaecin Ia exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the translation termination step, causing ribosome stalling and queuing at stop codons. This unique mechanism leads to the production of aberrant proteins with C-terminal extensions, ultimately disrupting bacterial cell function .
Comparación Con Compuestos Similares
Similar Compounds
Drosocin: Another proline-rich antimicrobial peptide with similar activity against Gram-negative bacteria.
Oncocin: A peptide with a similar mechanism of action, targeting bacterial protein synthesis.
Bac7: A proline-rich peptide known for its antibacterial properties.
Uniqueness
Apidaecin Ia is unique in its specific targeting of the translation termination step in bacterial protein synthesis. This distinct mechanism sets it apart from other antimicrobial peptides, which typically target earlier stages of translation or disrupt bacterial membranes .
Propiedades
Número CAS |
123081-48-1 |
|---|---|
Fórmula molecular |
C95H150N32O23 |
Peso molecular |
2108.4 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C95H150N32O23/c1-7-50(5)74(120-79(136)59(42-52-27-29-54(128)30-28-52)117-85(142)73(49(3)4)119-84(141)67-25-14-37-123(67)86(143)56(19-10-34-108-94(102)103)113-78(135)61(45-71(99)131)116-77(134)60(44-70(98)130)111-72(132)46-96)91(148)126-40-16-24-66(126)82(139)115-58(31-32-69(97)129)88(145)122-36-12-22-64(122)81(138)114-57(20-11-35-109-95(104)105)87(144)127-41-17-26-68(127)90(147)125-39-15-23-65(125)83(140)118-62(43-53-47-106-48-110-53)89(146)124-38-13-21-63(124)80(137)112-55(18-9-33-107-93(100)101)76(133)121-75(92(149)150)51(6)8-2/h27-30,47-51,55-68,73-75,128H,7-26,31-46,96H2,1-6H3,(H2,97,129)(H2,98,130)(H2,99,131)(H,106,110)(H,111,132)(H,112,137)(H,113,135)(H,114,138)(H,115,139)(H,116,134)(H,117,142)(H,118,140)(H,119,141)(H,120,136)(H,121,133)(H,149,150)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t50-,51-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,73-,74-,75-/m0/s1 |
Clave InChI |
DOHIZXBJKLFYHI-BVJPZTDTSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CN=CN5)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CC5=CN=CN5)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



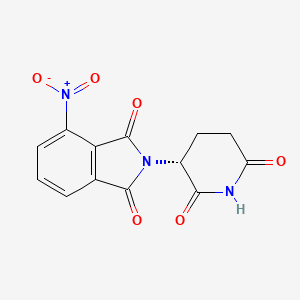
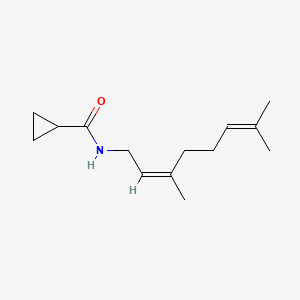
![Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-](/img/structure/B15191912.png)
